5-(TRifluoromethyl)pyridine-3-carboxamide
Description
Contextualization within Fluorinated Heterocyclic Compounds
Fluorinated heterocyclic compounds represent a pivotal class of molecules in contemporary research, particularly in the development of pharmaceuticals and agrochemicals. Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are abundant in nature and form the backbone of many biologically active molecules. The strategic introduction of fluorine atoms into these scaffolds can dramatically and often favorably alter their properties.
The inclusion of fluorine can enhance metabolic stability, improve bioavailability, and increase the binding affinity of a molecule to its biological target. This is attributed to the high electronegativity of fluorine and the strength of the carbon-fluorine bond. Consequently, a significant percentage of modern drugs and agrochemicals contain at least one fluorine atom. 5-(Trifluoromethyl)pyridine-3-carboxamide is a prime example of this class, embodying the synergistic combination of a nitrogen-containing heterocycle and a fluorine-containing substituent.
Significance of Pyridine-Carboxamide Scaffolds in Research
The pyridine-carboxamide scaffold is a recurring motif in a vast array of biologically active compounds. The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, is a common feature in natural products and synthetic drugs, offering sites for hydrogen bonding and other molecular interactions. The carboxamide group (-C(=O)NH-) is also a crucial functional group in biological systems, most notably forming the peptide bonds that link amino acids in proteins.
In drug design, the pyridine-carboxamide linkage provides a rigid and planar unit that can be readily modified with various substituents to fine-tune the molecule's interaction with biological targets. This scaffold has been successfully incorporated into compounds developed for a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders. The inherent versatility of this scaffold makes it a valuable platform for the discovery of new bioactive agents. For instance, novel pyridine-3-carboxamide (B1143946) analogs have been investigated for their potential to combat bacterial wilt in tomatoes, a significant agricultural concern. researchgate.netsemanticscholar.org
Role of Trifluoromethyl Group in Modulating Research Properties
The trifluoromethyl (-CF3) group is a powerful tool in the arsenal (B13267) of medicinal chemists for optimizing the properties of lead compounds. Its introduction into a molecule can profoundly influence several key parameters that determine its efficacy and viability as a research tool or therapeutic agent.
Key effects of the trifluoromethyl group include:
Increased Lipophilicity: The -CF3 group is significantly more lipophilic (fat-soluble) than a methyl (-CH3) group. This can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.
Metabolic Stability: The carbon-fluorine bonds in the -CF3 group are exceptionally strong and resistant to metabolic breakdown by enzymes in the body. This can increase the half-life of a compound, leading to a longer duration of action.
Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic distribution of the parent molecule, potentially leading to stronger interactions with biological targets such as enzymes and receptors.
Conformational Effects: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, which can be critical for its biological activity.
The strategic placement of the trifluoromethyl group at the 5-position of the pyridine ring in this compound is a deliberate design choice aimed at harnessing these beneficial properties.
Overview of Research Domains and Contemporary Relevance
Given its structural features, this compound and its derivatives are relevant to several active areas of research. While specific studies on this exact molecule are still emerging, the broader classes of compounds it belongs to are under intense investigation.
Medicinal Chemistry: The pyridine-carboxamide scaffold is a well-established pharmacophore, and the addition of a trifluoromethyl group is a common strategy for lead optimization. Therefore, this compound serves as a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. Research into related structures has shown promise in areas such as:
Antitubercular Agents: Derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) have demonstrated potent activity against Mycobacterium tuberculosis. nih.gov
Antifungal Agents: Nicotinamide (B372718) derivatives, a class to which this compound belongs, have been explored for their antifungal properties. nih.gov
Enzyme Inhibition: The trifluoromethyl group can play a key role in the binding of molecules to enzyme active sites. For example, 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been investigated as potential succinate (B1194679) dehydrogenase inhibitors. acs.org
Agrochemical Research: The development of novel pesticides and herbicides is another area where fluorinated pyridine derivatives have made a significant impact. The metabolic stability and enhanced biological activity conferred by the trifluoromethyl group are highly desirable traits for crop protection agents.
Materials Science: The unique electronic properties of fluorinated organic compounds make them of interest in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
The contemporary relevance of this compound lies in its potential as a versatile starting material and a core structural motif for the creation of new molecules with tailored functions in these and other research domains.
Physicochemical Properties of Closely Related Analogs
Due to a lack of extensive published data specifically for this compound, the following table presents physicochemical properties of its immediate precursor, 5-(Trifluoromethyl)pyridine-3-carboxylic acid, and a related isomer, 5-(Trifluoromethyl)pyridine-2-carboxylic acid, to provide context.
| Property | 5-(Trifluoromethyl)pyridine-3-carboxylic acid sigmaaldrich.com | 5-(Trifluoromethyl)pyridine-2-carboxylic acid sigmaaldrich.com |
| Molecular Formula | C₇H₄F₃NO₂ | C₇H₄F₃NO₂ |
| Molecular Weight | 191.11 g/mol | 191.11 g/mol |
| Appearance | Solid | Powder |
| Melting Point | 184-189 °C | 133-137 °C |
| CAS Number | 131747-40-5 | 80194-69-0 |
Biological Activity of Related Pyridine-Carboxamide Derivatives
The following table summarizes the biological activities of some pyridine-carboxamide derivatives that share structural similarities with this compound, highlighting the potential areas of application.
| Compound Class | Specific Example | Investigated Biological Activity | Reference |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Various derivatives | Antitubercular activity against Mycobacterium tuberculosis | nih.gov |
| Nicotinamide Derivatives | 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)butyl nicotinamide | Antifungal activity against Alternaria alternata | nih.gov |
| Pyridine-3-carboxamide Analogs | N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide | Activity against bacterial wilt in tomatoes (Ralstonia solanacearum) | researchgate.netsemanticscholar.org |
| 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives | Various derivatives | Succinate Dehydrogenase Inhibition (antifungal) | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-4(6(11)13)2-12-3-5/h1-3H,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPCLQQKRKZJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Trifluoromethyl Pyridine 3 Carboxamide and Its Research Analogs
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 5-(Trifluoromethyl)pyridine-3-carboxamide reveals several logical bond disconnections that form the basis of viable synthetic routes. The most common and strategically sound disconnection is that of the amide bond (C-N bond), a standard approach in the synthesis of carboxamides. This leads back to the precursor, 5-(trifluoromethyl)nicotinic acid.
A further disconnection can be envisioned at the C3 position of the pyridine (B92270) ring, breaking the bond between the carboxylic acid group and the aromatic scaffold. This suggests a synthetic route starting from a 3-functionalized-5-(trifluoromethyl)pyridine, such as a halogenated derivative (e.g., 3-bromo-5-(trifluoromethyl)pyridine). This intermediate can then be converted to the desired carboxylic acid through methods like metal-halogen exchange followed by carboxylation.
An alternative retrosynthetic approach involves the construction of the pyridine ring itself, with the trifluoromethyl and a precursor to the carboxamide group already incorporated into the acyclic starting materials. This strategy relies on cyclocondensation reactions to form the heterocyclic core in the later stages of the synthesis.
Precursor Synthesis and Building Block Development
The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors and building blocks. This involves specialized techniques for introducing the trifluoromethyl group onto a pyridine ring and for the formation of the carboxamide functionality.
Trifluoromethylation Strategies in Pyridine Ring Formation
The introduction of a trifluoromethyl (CF3) group onto a pyridine ring is a critical step in the synthesis of the target molecule. Several strategies have been developed for this purpose, broadly categorized into direct trifluoromethylation of a pre-formed pyridine ring and the use of trifluoromethyl-containing building blocks in ring-forming reactions.
Direct trifluoromethylation methods often employ radical or transition-metal-catalyzed reactions. However, controlling the regioselectivity to achieve substitution at the 5-position can be challenging. A more common and often more controlled approach is to start with a precursor that already contains the trifluoromethyl group, which is then used to construct the pyridine ring. For instance, agrochemicals containing 3- or 5-trifluoromethyl-substituted pyridines are often synthesized from 3-picoline through vapor-phase chlorination and fluorination. nih.gov
Carboxamide Moiety Introduction Techniques
The introduction of the carboxamide group at the 3-position of the pyridine ring is typically achieved in the final steps of the synthesis. The most straightforward method is the amidation of the corresponding carboxylic acid, 5-(trifluoromethyl)nicotinic acid. jinonpharma.comfinetechnology-ind.com This transformation can be accomplished using a variety of standard peptide coupling reagents or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester, followed by reaction with ammonia (B1221849) or an ammonia equivalent.
For example, nicotinic acid can be converted to nicotinamide (B372718) by first reacting it with thionyl chloride to form the acyl chloride, which is then treated with an amine. scispace.com A one-pot synthesis of N-cyanomethyl-4-(trifluoromethyl) nicotinamide has been developed using 4-trifluoromethyl nicotinic acid, aminoacetonitrile (B1212223) hydrochloride, and phosgene. google.com Another approach involves the hydrolysis of a nitrile group (a cyano group) at the 3-position of the pyridine ring. google.com
Core Pyridine Scaffold Construction
The construction of the central pyridine ring is a pivotal aspect of the synthesis of this compound, especially when building the molecule from acyclic precursors. Cyclocondensation reactions and directed ortho-metalation are two powerful strategies employed for this purpose.
Cyclocondensation Reactions with Trifluoromethyl-Containing Synthons
Cyclocondensation reactions offer a versatile method for constructing the pyridine ring with the trifluoromethyl group already in place. researchoutreach.org These reactions involve the condensation of one or more acyclic precursors that contain the necessary atoms to form the heterocyclic ring. A number of trifluoromethyl-containing building blocks are commonly used in these reactions. nih.gov The synthesis of various trifluoromethyl-substituted heterocycles can be achieved through [3+2]-cycloaddition reactions. mdpi.comnih.gov
The choice of synthons is crucial for controlling the substitution pattern of the final pyridine product. For the synthesis of 5-(trifluoromethyl)pyridine derivatives, building blocks that can lead to the desired 3,5-disubstitution pattern are required.
Directed Ortho-Metalation Approaches
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) on the ring, which directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. baranlab.org The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent.
Functionalization and Derivatization Strategies
The strategic modification of the this compound core is essential for developing analogs with tailored properties. This involves a range of chemical transformations targeting either the carboxamide group or the pyridine ring itself.
The formation of the amide bond is a cornerstone of synthesizing the title compound and its derivatives. This is typically achieved by coupling a carboxylic acid precursor, 5-(trifluoromethyl)nicotinic acid, with a primary or secondary amine. The reaction necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Several modern coupling reagents are employed for this purpose, including peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents minimize side reactions and allow the reaction to proceed under mild conditions, which is crucial for substrates with sensitive functional groups. researchgate.net
An alternative strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride or anhydride (B1165640). For instance, treatment of 5-(trifluoromethyl)nicotinic acid with thionyl chloride or oxalyl chloride yields the corresponding acyl chloride, which readily reacts with a wide range of amines to form the desired carboxamide.
Advanced methods using catalysts like titanium tetrafluoride (TiF₄) have also been developed for the direct amidation of carboxylic acids with amines in refluxing toluene, offering a versatile protocol for various carboxamides. researchgate.net Furthermore, organophosphorus-catalyzed three-component reactions can assemble amines, carboxylic acids, and pyridine N-oxides to generate 2-amidopyridines, showcasing the potential for modular synthesis under mild conditions. nih.gov The activation of amides using trifluoromethanesulfonic anhydride (Tf₂O) can also lead to highly electrophilic intermediates, useful for subsequent cyclization and derivatization reactions. tcichemicals.com
Table 1: Common Reagents for Amide Coupling Reactions
| Reagent Class | Specific Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, EDC | Widely used, cost-effective. |
| Phosphonium Salts | PyBOP, BOP | High efficiency, low racemization. researchgate.net |
| Uronium/Guanidinium Salts | HBTU, HATU | Fast reaction rates, suitable for solid-phase synthesis. researchgate.net |
| Acid Halide Formation | SOCl₂, (COCl)₂ | Forms highly reactive intermediates. |
| Catalytic Methods | TiF₄ | Direct amidation under catalytic conditions. researchgate.net |
Halogenated pyridine derivatives are versatile intermediates for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. Introducing a halogen at a specific position on the 5-(trifluoromethyl)pyridine ring allows for subsequent elaboration into more complex structures.
Halogenation: Selective halogenation of the pyridine ring can be challenging but is achievable. For instance, direct C-H halogenation at the 3-position of pyridines can be accomplished through a sequence involving pyridyl ring opening to form acyclic Zincke imine intermediates, which then undergo highly regioselective halogenation under mild conditions before ring-closing. nih.gov Another strategy involves the installation of specially designed phosphine (B1218219) reagents at the 4-position of pyridines, which are subsequently displaced by halide nucleophiles in an SNAr pathway. researchgate.net
Suzuki-Miyaura Coupling: Once a halogenated derivative, such as 2-chloro-5-(trifluoromethyl)pyridine-3-carboxamide, is obtained, the Suzuki-Miyaura reaction is a powerful tool for introducing aryl or vinyl substituents. libretexts.org This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple the halopyridine with an organoboron compound (e.g., an arylboronic acid). nih.govmdpi.com The reaction is highly tolerant of various functional groups, making it suitable for late-stage functionalization. nih.govmdpi.com
Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Applying this to a halogenated this compound analog would allow for the introduction of alkyne moieties, which are valuable for further chemical transformations or as structural elements in biologically active molecules. youtube.com
Table 2: Representative Cross-Coupling Reactions on Halogenated Pyridine Scaffolds
| Reaction | Coupling Partner | Catalyst System | Key Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃, K₃PO₄) nih.govresearchgate.net | Aryl-Aryl C-C |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base wikipedia.orgorganic-chemistry.org | Aryl-Alkyne C-C |
The electronic nature of the pyridine ring in this compound is significantly influenced by the two strong electron-withdrawing groups (EWGs): the trifluoromethyl group at C5 and the carboxamide group at C3.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. masterorganicchemistry.com The presence of two powerful EWGs further deactivates the ring, rendering electrophilic substitution reactions (e.g., nitration, Friedel-Crafts acylation) extremely difficult. Such reactions would require harsh conditions and are generally not a preferred strategy for functionalizing this specific scaffold.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. youtube.com The trifluoromethyl and carboxamide groups activate the ring towards SNAr, particularly at the C2, C4, and C6 positions, provided there is a suitable leaving group (e.g., a halogen) at one of these positions. Strong nucleophiles such as alkoxides, thiolates, and amines can displace a halide at these positions to yield functionalized derivatives. rsc.orgnih.gov For example, reacting 2-chloro-5-(trifluoromethyl)pyridine-3-carboxamide with an amine nucleophile would proceed via a Meisenheimer-like intermediate to yield the corresponding 2-amino derivative. youtube.com The regioselectivity is dictated by the ability of the EWGs to stabilize the negative charge in the intermediate.
Advanced Synthetic Approaches
Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Advanced catalytic methods and green chemistry principles are increasingly applied to the synthesis of complex heterocyclic molecules like this compound.
Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, has become a vital method for synthesizing arylamines. wiley.com This reaction is particularly useful for derivatizing halogenated this compound analogs. It allows for the formation of C-N bonds by coupling a halopyridine with a wide variety of primary or secondary amines, anilines, or N-heterocycles. nih.gov
The choice of ligand for the palladium catalyst is critical for reaction efficiency and scope. acs.org Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. wiley.comacs.org This methodology offers a direct and modular route to a diverse library of N-substituted analogs, which would be difficult to access through classical methods.
Table 3: Key Components of Palladium-Catalyzed Amination
| Component | Examples | Function |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst. nih.gov |
| Ligand | Buchwald ligands (e.g., XPhos), Josiphos ligands, NHCs | Stabilizes the Pd center and promotes catalytic cycle. acs.orgacs.org |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates reductive elimination. nih.gov |
| Amine Nucleophile | Alkylamines, anilines, heterocycles | Forms the new C-N bond. acs.org |
Applying green chemistry principles to the synthesis of this compound and its analogs aims to reduce environmental impact and improve safety and efficiency. rasayanjournal.co.in
Key strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-derived solvents (e.g., dimethylisosorbide) is a primary goal. rsc.org Electrochemical synthesis of pyridine carboxamides has been achieved in aqueous media, eliminating the need for external chemical oxidants. rsc.org
Catalysis: Employing catalytic methods, such as the palladium-catalyzed reactions discussed above or iron-catalyzed cyclizations for pyridine ring formation, is inherently greener than using stoichiometric reagents. rsc.org Catalysts reduce waste by being used in small quantities and enabling more efficient transformations.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. One-pot and multicomponent reactions are excellent examples, as they reduce the number of steps and purification procedures, thereby minimizing waste. nih.gov
Energy Efficiency: The use of microwave or ultrasonic irradiation can often reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in These techniques can lead to higher yields and cleaner reactions.
Renewable Feedstocks: While challenging for complex heterocyclic structures, research into synthesizing pyridine building blocks from renewable sources is an ongoing area of green chemistry.
By integrating these principles, the synthesis of valuable pyridine carboxamides can be made more sustainable and economically viable.
Flow Chemistry Applications in Scale-Up Research
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. acs.org While specific research detailing the flow synthesis of this compound is not extensively documented, the principles of flow chemistry are broadly applicable to the synthesis of related heterocyclic compounds. uc.pt
The adaptation of synthetic routes for trifluoromethyl-containing pyridines to flow chemistry can address challenges associated with hazardous reagents and exothermic reactions, which are common in fluorination chemistry. durham.ac.uk For instance, the introduction of the trifluoromethyl group itself can be achieved using reagents that are more safely handled in the controlled environment of a flow reactor. durham.ac.uk
Table 1: Potential Advantages of Flow Chemistry in the Synthesis of this compound
| Feature | Potential Advantage in Synthesis |
| Enhanced Heat and Mass Transfer | Improved control over exothermic reactions, leading to higher selectivity and safety. |
| Precise Control of Reaction Parameters | Optimization of temperature, pressure, and residence time for increased yield and purity. |
| Safe Handling of Hazardous Reagents | Minimized exposure to and handling of potentially dangerous fluorinating agents. |
| Scalability | Facile transition from laboratory-scale synthesis to pilot and production scales. |
| Automation | Increased reproducibility and reduced manual intervention. |
Stereoselective Synthesis of Chiral Analogs
The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which often exhibit different pharmacological activities. While the parent molecule, this compound, is achiral, the synthesis of chiral analogs through the introduction of stereocenters is a key area of research for developing new therapeutic agents.
The stereoselective synthesis of molecules containing a trifluoromethyl group presents unique challenges and opportunities. The strong electron-withdrawing nature of the CF3 group can influence the stereochemical outcome of reactions at adjacent centers. Research into the diastereoselective synthesis of chiral 1,5-carboxamido-trifluoromethylcarbinols demonstrates methodologies that could be adapted to create chiral analogs of this compound. nih.govrsc.org These methods often rely on the use of chiral auxiliaries or catalysts to control the formation of the desired stereoisomer.
Furthermore, the synthesis of chiral pyridine carboxamides from various starting materials has been reported, providing a foundation for the development of stereoselective routes to analogs of this compound. mdpi.comnih.gov For example, the use of chiral building blocks or the application of asymmetric catalysis in the construction of the pyridine ring or the formation of the carboxamide linkage could lead to the desired chiral products. The stereoselective synthesis of trifluoromethyl analogues of other heterocyclic systems, such as polyhydroxypyrrolidines, also offers insights into strategies that could be applicable in this context. lookchem.com
Table 2: General Approaches for Stereoselective Synthesis of Chiral Analogs
| Approach | Description | Potential Application |
| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials. | Incorporation of a chiral side chain onto the pyridine ring or in the carboxamide moiety. |
| Chiral Auxiliary Mediated Synthesis | Temporary attachment of a chiral group to guide the stereochemical outcome of a reaction. | Asymmetric alkylation or addition reactions to a precursor of the target molecule. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Enantioselective reduction of a ketone or imine precursor, or asymmetric C-H functionalization. |
| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Chromatographic separation using a chiral stationary phase or diastereomeric salt formation. |
Mechanistic Investigations and Molecular Interaction Studies
Identification and Validation of Molecular Targets in Research
Research into trifluoromethylpyridine carboxamides has identified several key molecular targets, primarily enzymes and receptors, which are modulated by this class of compounds.
Enzyme Inhibition/Activation Mechanisms
The pyridine (B92270) carboxamide scaffold is a well-established pharmacophore in the design of enzyme inhibitors, particularly within the agrochemical sector. A primary molecular target identified for this class of compounds is succinate (B1194679) dehydrogenase (SDH) , a critical enzyme in the mitochondrial electron transport chain. nih.gov
Succinate Dehydrogenase Inhibition : Pyridine carboxamide derivatives are known to act as succinate dehydrogenase inhibitors (SDHIs). nih.gov This mode of action involves the disruption of the fungal mitochondrial respiratory chain, leading to a halt in energy production and subsequent cell death. For instance, a study of novel pyridine carboxamides demonstrated that these compounds exhibit good inhibitory effects against Botrytis cinerea SDH. nih.govnih.gov Molecular docking studies suggest that these compounds can fit well into the active site of SDH, forming stable hydrogen bonds and hydrophobic interactions. nih.gov While direct enzymatic data for 5-(Trifluoromethyl)pyridine-3-carboxamide is not extensively detailed, its structural similarity to commercial fungicides like boscalid, the first pyridine carboxamide SDHI, points toward a similar mechanism. nih.gov
Other Potential Enzyme Targets : The trifluoromethylpyridine motif is present in various biologically active molecules, suggesting its potential to interact with a range of enzymes. nih.govresearchgate.net For example, derivatives have been synthesized and tested for antibacterial activities, implying interaction with essential bacterial enzymes. rsc.org
Below is a table summarizing the enzymatic activity of related pyridine carboxamide compounds.
| Compound Class | Target Enzyme | Organism/System | Effect |
| Pyridine Carboxamides | Succinate Dehydrogenase (SDH) | Botrytis cinerea | Inhibition nih.govnih.gov |
| Trifluoromethylpyridine Amides | Bacterial Enzymes | Xanthomonas oryzae | Inhibition rsc.org |
Receptor Ligand Binding and Modulation
Beyond enzyme inhibition, the trifluoromethylpyridine carboxamide structure has been shown to be a versatile scaffold for targeting various cellular receptors, acting as either antagonists or modulators.
Transient Receptor Potential Vanilloid 1 (TRPV1) : Analogs of this compound have been identified as potent antagonists of the TRPV1 receptor, a ligand-gated ion channel involved in pain and cough reflexes. researchgate.netmdpi.com One notable example is 4-(3-Trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid (5-trifluoromethyl-pyridin-2-yl)-amide, which demonstrates high-affinity antagonism at the human TRPV1 receptor. researchgate.net This indicates that the trifluoromethylpyridine moiety is a key pharmacophoric element for binding to and modulating the function of this ion channel. researchgate.netwikipedia.org
Androgen Receptor (AR) : The trifluoromethylpyridine core is also integral to the structure of nonsteroidal androgen receptor (AR) antagonists. nih.govgoogle.com Compounds such as (+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide (YM580) have been developed as potent AR antagonists for potential use in prostate cancer therapy. nih.gov The interaction with the AR highlights the ability of this chemical scaffold to modulate the function of nuclear hormone receptors, which are critical in various physiological and pathological processes. nih.govresearchgate.net
A summary of receptor targets for related trifluoromethylpyridine compounds is provided below.
| Compound Class | Molecular Target | Biological Role |
| Pyridinylpiperazine Ureas | Transient Receptor Potential Vanilloid 1 (TRPV1) | Antagonist researchgate.netnih.gov |
| N-Aryl-piperazine-1-carboxamides | Androgen Receptor (AR) | Antagonist nih.govdocumentsdelivered.com |
| Quinoline-carboxamides | Androgen Receptor (AR) Binding Function-3 (BF3) | Antagonist nih.govresearchgate.net |
Protein-Ligand Interaction Thermodynamics (e.g., BSA, DNA Binding)
The interaction of small molecules with plasma proteins like bovine serum albumin (BSA) is critical for their pharmacokinetic profile. While direct thermodynamic data for this compound is limited, studies on related pyridine derivatives provide a framework for understanding these interactions. researchgate.net
Fluorescence quenching is a common technique used to study the binding of ligands to proteins like BSA. nih.gov The intrinsic fluorescence of BSA, primarily from its tryptophan residues, is quenched upon the formation of a ligand-BSA complex. nih.gov This quenching can be either dynamic (collisional) or static (complex formation). For many pyridine derivatives, the mechanism is found to be static quenching, indicating the formation of a stable complex. researchgate.net
Thermodynamic parameters can be calculated to elucidate the nature of the binding forces:
Gibbs Free Energy (ΔG) : A negative ΔG indicates a spontaneous binding process. mdpi.com
Enthalpy (ΔH) and Entropy (ΔS) : The signs and magnitudes of ΔH and ΔS provide insight into the primary forces driving the interaction. For instance, negative ΔH and ΔS values often suggest that hydrogen bonding and van der Waals forces are the main drivers of the interaction. puchd.ac.in In contrast, positive ΔH and ΔS values typically point to hydrophobic interactions. nih.gov
Studies on various pyridine derivatives binding to BSA have shown that the interactions are generally spontaneous and driven by a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions. researchgate.netnih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation
Understanding the relationship between the chemical structure of this compound and its biological activity (SAR) is fundamental for optimizing its properties. youtube.comdrugdesign.org Key structural features, such as the position of substituents and the presence of the trifluoromethyl group, play decisive roles. mdpi.com
Positional Isomerism Effects on Biological Activity
The arrangement of the carboxamide and trifluoromethyl groups on the pyridine ring is critical for biological activity. Studies on positional isomers of related heterocyclic carboxamides demonstrate that even slight changes in substituent placement can lead to significant differences in efficacy.
A study on N-thienylcarboxamide isomers as SDH inhibitors provides a compelling parallel. nih.gov Three types of regioisomers were synthesized and tested, revealing dramatic differences in their fungicidal activity.
N-(2-substituted-3-thienyl)carboxamides (Type A) and N-(4-substituted-3-thienyl)carboxamides (Type B) showed high activity, comparable to their phenyl-carboxamide counterparts.
N-(3-substituted-2-thienyl)carboxamides (Type C) , however, exhibited significantly lower activity.
This disparity was consistent across in vivo fungicidal assays, in vitro antifungal tests, and direct enzymatic inhibition of SDH. nih.gov The results strongly suggest that the relative orientation of the carboxamide linker and the substituted ring system is crucial for optimal binding to the enzyme's active site. By analogy, the placement of the carboxamide at the 3-position and the trifluoromethyl group at the 5-position of the pyridine ring in this compound is likely a key determinant of its specific molecular interactions and biological profile. A rudimentary SAR study on nicotinamide (B372718) derivatives also revealed that the position of functional groups was critical for antifungal activity. nih.gov
| Isomer Type (Thienylcarboxamide Analogs) | Relative Position | In Vivo Fungicidal Activity | SDH Inhibitory Activity |
| Type A | 2-substituent, 3-carboxamide | High | High |
| Type B | 4-substituent, 3-carboxamide | High | High |
| Type C | 3-substituent, 2-carboxamide | Low | Low |
Data adapted from a study on positional isomers of N-thienylcarboxamides, illustrating the principle's relevance. nih.gov
Influence of Trifluoromethyl Group on Binding Affinity and Selectivity
The trifluoromethyl (CF₃) group is a bioisostere of a methyl group but possesses profoundly different physicochemical properties that significantly influence a molecule's biological activity. nih.govresearchgate.net Its inclusion is a common strategy in medicinal chemistry to enhance a compound's therapeutic profile. researchgate.netfu-berlin.de
Electronic Effects : The CF₃ group is strongly electron-withdrawing, with a Hammett constant (σp) of 0.54. nih.gov This alters the electronic distribution of the pyridine ring, which can influence pKa and the strength of interactions with molecular targets.
Lipophilicity and Hydrophobic Interactions : The CF₃ group is significantly more lipophilic than a hydrogen or methyl group. researchgate.net This property can enhance the molecule's ability to cross biological membranes and to engage in hydrophobic interactions within the binding pockets of proteins, often increasing binding affinity. youtube.com
Direct Binding Interactions : The fluorine atoms of the CF₃ group can participate in unique, favorable interactions with protein targets. These include multipolar interactions, where the fluorine engages with the backbone carbonyls of amino acid residues (C–F···C=O interactions). researchgate.netnih.gov Such interactions can substantially improve binding affinity; in some cases, replacing a methyl group with a trifluoromethyl group has led to a 10-fold increase in activity. nih.gov In glucocorticoid receptor ligands, replacing the CF3 group with other substituents altered the compound's function from an agonist to an antagonist, highlighting the group's critical role in determining the mode of biological action. nih.gov
| Property Influenced by CF₃ Group | Physicochemical Effect | Consequence for Biological Activity |
| Electron Density | Strong electron-withdrawing nature | Modulates target interaction strength and pKa nih.gov |
| Lipophilicity | Increased | Enhances hydrophobic interactions and membrane permeability researchgate.net |
| Metabolic Profile | High C-F bond strength | Increased resistance to oxidative metabolism youtube.com |
| Molecular Interactions | Forms multipolar C–F···C=O bonds | Can significantly increase binding affinity and selectivity researchgate.netnih.gov |
Role of Carboxamide Linkage in Molecular Interactions
The carboxamide linkage is a critical structural motif in this compound, playing a pivotal role in mediating molecular interactions with biological targets. This functional group, consisting of a carbonyl group directly bonded to a nitrogen atom, is a versatile hydrogen bond donor and acceptor. The amide proton (N-H) can act as a hydrogen bond donor, while the lone pairs on the carbonyl oxygen and, to a lesser extent, the nitrogen atom, can serve as hydrogen bond acceptors. nih.govmdpi.com
In many biologically active molecules, amide bonds function as a crucial bridge connecting different pharmacophoric elements. mdpi.com The planarity of the amide bond, due to resonance, restricts the conformational flexibility of the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. The carbonyl and amino groups of the carboxamide are often fully exposed, facilitating interactions with the amino acid residues of a protein's binding pocket. mdpi.com These interactions typically involve the formation of hydrogen bonds with the protein backbone or with the side chains of polar amino acids such as asparagine, glutamine, serine, and threonine. For instance, the carbonyl oxygen can accept a hydrogen bond from a backbone N-H, while the amide N-H can donate a hydrogen bond to a backbone carbonyl oxygen or a side-chain acceptor. nih.govmdpi.com The specific geometry and strength of these hydrogen bonds are fundamental to the compound's binding affinity and selectivity for its target.
Biophysical Characterization of Compound-Target Complexes
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between a ligand, such as this compound, and its macromolecular target (e.g., a protein or enzyme) in solution. nih.govkhanacademy.org This method provides a complete thermodynamic profile of the interaction in a single experiment. nih.govkhanacademy.org
In a typical ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. khanacademy.org As the molecules bind, heat is either released (exothermic) or absorbed (endothermic), causing a temperature difference between the sample cell and a reference cell. khanacademy.org The instrument measures the power required to maintain a zero temperature difference between the two cells, and this power is directly proportional to the heat of interaction. khanacademy.orgkhanacademy.org The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the target. Fitting this binding isotherm yields key thermodynamic parameters: the binding affinity (Kₐ) or its reciprocal, the dissociation constant (K₋), the binding stoichiometry (n), and the enthalpy change (ΔH). khanacademy.orgkhanacademy.org From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing deep insight into the forces driving the binding interaction. khanacademy.org
Table 1: Representative Thermodynamic Parameters from an ITC Experiment The following data are illustrative for a hypothetical interaction between this compound and a target protein.
| Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.05 | - |
| Dissociation Constant (KD) | 95 | nM |
| Enthalpy Change (ΔH) | -15.2 | kcal/mol |
| Entropy Change (ΔS) | -17.4 | cal/mol·K |
| Gibbs Free Energy (ΔG) | -9.8 | kcal/mol |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. harvard.eduhelsinki.fi It provides valuable data on the kinetics of binding, including the association rate (kₐ) and dissociation rate (k₋), as well as the equilibrium binding affinity (K₋). harvard.edu
In an SPR experiment, one of the interacting partners (the ligand, typically the protein target) is immobilized on the surface of a sensor chip, which is coated with a thin film of gold. harvard.educnr.it A solution containing the other partner (the analyte, e.g., this compound) is then flowed over the sensor surface. harvard.edu When the analyte binds to the immobilized ligand, the accumulation of mass on the surface causes a change in the local refractive index. helsinki.ficnr.it This change is detected by monitoring the angle at which surface plasmon resonance occurs, which is the angle of minimum intensity for reflected polarized light. cnr.it The change in this resonance angle is measured in real-time and is directly proportional to the amount of bound analyte. harvard.edu The resulting plot of response versus time is called a sensorgram, from which kinetic parameters can be derived. harvard.edu
Table 2: Representative Kinetic and Affinity Data from an SPR Analysis The following data are illustrative for a hypothetical interaction between this compound and a target protein.
| Parameter | Value | Unit |
|---|---|---|
| Association Rate (ka) | 2.1 x 105 | M-1s-1 |
| Dissociation Rate (kd) | 1.8 x 10-2 | s-1 |
| Dissociation Constant (KD) | 86 | nM |
X-ray Crystallography of Co-Crystals
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule and its complexes. researchgate.net When this compound is co-crystallized with its biological target, the resulting structure provides an atomic-level snapshot of the binding mode. This information is invaluable for understanding the specific molecular interactions that govern binding affinity and selectivity, and it is a cornerstone of structure-based drug design. researchgate.net
The analysis of a co-crystal structure reveals the precise orientation of the compound within the target's binding site. It allows for the direct visualization of key interactions, such as hydrogen bonds, van der Waals contacts, and electrostatic interactions. For example, the crystal structure would confirm the hydrogen bonding patterns of the carboxamide linkage with specific amino acid residues. Furthermore, it can reveal the interactions of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group can engage in specific non-covalent interactions, while the pyridine nitrogen can act as a hydrogen bond acceptor. nih.gov This detailed structural information is critical for rationalizing observed structure-activity relationships and for designing new analogs with improved potency or other desirable properties.
Table 3: Illustrative Crystallographic Data for a Related Pyridine Derivative Data derived from the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a structurally related compound. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C7H4F3NO2·H2O |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 12.894 |
| c (Å) | 6.345 |
| β (°) | 104.32 |
| Volume (Å3) | 800.1 |
Cellular Pathway Modulation at the Molecular Level
Compounds like this compound often exert their biological effects by modulating the activity of key proteins within cellular signaling pathways. These pathways are complex networks that control fundamental cellular processes such as proliferation, survival, differentiation, and apoptosis. nih.gov The specific pathway modulated depends on the protein target of the compound.
For instance, if the compound inhibits a protein kinase, it can disrupt critical phosphorylation cascades. Many signaling pathways, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, are regulated by sequential phosphorylation events. nih.gov By binding to the ATP-binding site of a specific kinase, a small molecule inhibitor can prevent the transfer of a phosphate (B84403) group to its downstream substrate, effectively blocking the signal transduction. For example, inhibition of a kinase in the Ras signaling pathway could halt a cascade that ultimately promotes cell proliferation. nih.gov
The molecular-level interaction between the compound and its target protein triggers these downstream cellular effects. The binding affinity and residence time of the compound on its target, as characterized by techniques like ITC and SPR, determine the potency and duration of pathway inhibition. The precise structural interactions, revealed by X-ray crystallography, explain the compound's selectivity for a particular protein, which in turn dictates which cellular pathways are affected. Modulation of these pathways can lead to therapeutic outcomes by correcting aberrant signaling in disease states. nih.govnih.gov
Lack of Specific Research Data for this compound
Following a comprehensive search of available scientific literature and databases, it has been determined that there is a lack of specific published research data for the chemical compound This compound that directly corresponds to the detailed computational and theoretical chemistry studies requested in the article outline.
The performed searches for quantum chemical calculations—including electronic structure analysis (HOMO-LUMO gap), conformational analysis, and pKa prediction—did not yield results specifically for this compound. Similarly, investigations into molecular docking and dynamics simulations where this specific compound was the subject of analysis were not found.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound, as the foundational research data required to do so is not present in the public domain.
Computational and Theoretical Chemistry Studies
Molecular Docking and Dynamics Simulations
Water Thermodynamics in Ligand Binding
Molecular dynamics (MD) simulations are a powerful tool to study the behavior of water molecules in protein binding pockets. chemrxiv.orgnih.govchemrxiv.org These simulations can reveal the location of structurally conserved water molecules that may mediate protein-ligand interactions or, conversely, "unhappy" water molecules whose displacement would be energetically favorable. The free energy contribution of a specific water molecule can be calculated, providing insights that are challenging to obtain experimentally. nih.gov For instance, a water molecule forming a stable hydrogen bond network with the protein might have a free energy contribution of -17.2 kcal/mol, indicating that its displacement would require significant compensation from favorable ligand-protein interactions. nih.gov
Computational techniques like WaterMap, which is based on inhomogeneous solvation theory, can be used to calculate the thermodynamic properties of hydration sites in a protein's binding pocket. This method can identify regions where displacing water molecules would be entropically and/or enthalpically favorable, thus guiding the modification of a lead compound, such as a 5-(trifluoromethyl)pyridine-3-carboxamide derivative, to improve its binding affinity. The goal is to design ligands that can displace high-energy water molecules to achieve a more favorable free energy of binding.
A hypothetical thermodynamic analysis for the displacement of a water molecule by a modification on the this compound scaffold is presented in the table below. Such calculations would be crucial in a drug design campaign.
| Modification on Scaffold | Displaced Water Site | ΔGsolv (Water) (kcal/mol) | ΔHsolv (Water) (kcal/mol) | -TΔSsolv (Water) (kcal/mol) | Predicted Change in Ligand Affinity (ΔΔGbind) |
|---|---|---|---|---|---|
| Addition of a methyl group | W1 | -5.8 | -6.5 | 0.7 | Favorable |
| Extension with a phenyl ring | W2 | -2.1 | -3.0 | 0.9 | Highly Favorable |
| Introduction of a hydroxyl group | W3 | -7.2 | -8.1 | 0.9 | Unfavorable |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are invaluable in predicting the activity of novel compounds and in understanding the structural features that are important for their function. For derivatives of the this compound scaffold, QSAR studies can guide the optimization of their biological activity, such as antimicrobial or antifungal effects. ccsenet.org
The development of a QSAR model begins with a dataset of compounds with known biological activities. For a series of pyridine-3-carboxamide (B1143946) derivatives, this could be their minimum inhibitory concentration (MIC) against a particular bacterial strain. ccsenet.org Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), electronic (e.g., dipole moment), or topological, among others. healthinformaticsjournal.comresearchgate.net
Statistical methods such as multiple linear regression (MLR) or more advanced techniques like artificial neural networks (ANN) are used to build a mathematical relationship between the descriptors and the biological activity. healthinformaticsjournal.comresearchgate.net For instance, a 3D-QSAR study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs, a related scaffold, resulted in a model with a high correlation coefficient (R² = 0.9181) for the training set and good predictive power (Q² = 0.6745) for the test set. researchgate.net Such a model can reliably predict the antimycobacterial activity of new compounds in this class.
The selection of appropriate descriptors is a critical step in building a robust QSAR model. It is important to choose descriptors that are relevant to the biological activity and are not highly correlated with each other. Validation of the QSAR model is equally important to ensure its predictive ability for new compounds. This is typically done using a test set of compounds that were not used in the model development. researchgate.net
A study on N-substituted benzimidazole (B57391) derived carboxamides employed 3D-QSAR to explore the molecular properties influencing their antioxidative activity. nih.gov The final model highlighted the importance of specific steric and electronic fields around the molecules for their activity. nih.gov A hypothetical QSAR model for the antibacterial activity of this compound derivatives is shown below, illustrating the contribution of different descriptors.
| Descriptor | Coefficient | Description | Impact on Activity |
|---|---|---|---|
| LogP | 0.45 | Logarithm of the octanol-water partition coefficient | Positive (higher lipophilicity increases activity) |
| Dipole Moment | -0.21 | Measure of the molecule's overall polarity | Negative (lower polarity increases activity) |
| Molecular Weight | 0.05 | Total mass of the molecule | Slightly Positive |
| Hydrogen Bond Donors | -0.62 | Number of hydrogen bond donor atoms | Negative (fewer donors increase activity) |
De Novo Design Approaches Utilizing the Scaffold
De novo design is a computational strategy for generating novel molecular structures with desired properties, often by utilizing a known scaffold or by building molecules from scratch within a target's binding site. nih.govacs.orgniper.gov.inresearchgate.net The this compound core is an excellent starting point for such approaches due to its favorable drug-like properties.
One common technique is scaffold hopping, where the core of a known active molecule is replaced with a structurally different but functionally similar moiety. nih.govacs.orgniper.gov.in This can lead to the discovery of novel chemotypes with improved properties, such as enhanced metabolic stability or better patentability. niper.gov.in For example, replacing a phenyl ring with a pyridine (B92270) ring is a common scaffold hopping strategy to improve metabolic stability. niper.gov.in Starting from a known inhibitor, computational tools can suggest modifications to the this compound scaffold to generate new molecules with potentially improved activity. For instance, a study on imidazopyridine derivatives showed a successful scaffold hop to a 1,2,4-triazolopyridine scaffold, which improved metabolic stability. niper.gov.in
Fragment-based de novo design is another approach where small molecular fragments are placed in favorable positions within a protein's active site and then linked together to form a complete molecule. The this compound could serve as a primary fragment, with other fragments added to optimize interactions with the target.
Theoretical ADMET Property Prediction and Profiling (Computational Models Only)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, as poor pharmacokinetic profiles are a major cause of clinical trial failures. researchgate.netresearchgate.netnih.gov In silico ADMET profiling allows for the early assessment of the drug-likeness of compounds, including derivatives of this compound. healthinformaticsjournal.comresearchgate.netbiointerfaceresearch.com
Various computational models are available to predict a wide range of ADMET properties. These models are often based on QSPR principles, relating molecular descriptors to pharmacokinetic parameters. For example, the QikProp tool can predict a range of pharmaceutically relevant properties. researchgate.net A study on imidazo[1,2-a]pyridine-3-carboxamide analogs used QikProp to assess their drug-likeness. researchgate.net
Key ADMET parameters that can be predicted computationally include:
Absorption: Parameters like Caco-2 cell permeability and human oral absorption are predicted to assess how well a compound will be absorbed from the gut.
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help to understand where the compound will go in the body.
Metabolism: The likelihood of a compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes is a key prediction for metabolic stability.
Excretion: Properties related to renal clearance can be estimated.
Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxicities can flag potential safety issues early on.
A hypothetical in silico ADMET profile for a series of this compound derivatives is presented in the table below. This type of analysis is crucial for prioritizing compounds for synthesis and further testing.
| Compound ID | Predicted Oral Absorption (%) | Predicted BBB Permeability | Predicted CYP2D6 Inhibition | Predicted hERG Inhibition | Predicted Ames Mutagenicity |
|---|---|---|---|---|---|
| Compound A | 85 | Low | No | Low Risk | Negative |
| Compound B | 92 | High | Yes | Medium Risk | Negative |
| Compound C | 78 | Medium | No | Low Risk | Positive |
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool in drug metabolism studies, offering the accuracy and sensitivity required to identify metabolites and understand biotransformation pathways. nih.govchromatographyonline.com When studying a compound like 5-(trifluoromethyl)pyridine-3-carboxamide, HRMS enables the precise mass measurement of the parent drug and its metabolites, often to within a few parts per million (ppm). This level of accuracy facilitates the determination of elemental compositions for unknown compounds, which is the first step in structural elucidation. chromatographyonline.com
In practice, the compound would be incubated with liver microsomes or other biological matrices, and the resulting mixture analyzed by a Liquid Chromatography-HRMS (LC-HRMS) system. Data mining techniques such as mass defect filtering (MDF) are then employed. chromatographyonline.com Since metabolites often retain the core structure of the parent drug, their mass defects are typically similar. MDF uses a narrow mass defect window around the parent compound to filter out a significant amount of endogenous background noise, making it easier to detect low-intensity metabolite peaks. chromatographyonline.com
For a related compound, flonicamid, which is also a pyridinecarboxamide insecticide, an orthogonal approach using both HRMS and NMR was applied to study its metabolic pathway in oranges. researchgate.net This study successfully identified key metabolites such as 4-Trifluoromethylnicotinic acid (TFNA) and N-(4-trifluoromethylnicotinoyl) glycine (TFNG), demonstrating the power of these techniques in tracing the degradation and transformation of the core molecular structure. researchgate.net Such an approach would be directly applicable to elucidating the metabolic fate of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules in solution.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of this compound by establishing connectivity between atoms. researchgate.net
COrrelation SpectroscopY (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the protons on the pyridine (B92270) ring, confirming their adjacent positions.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu It allows for the unambiguous assignment of each protonated carbon in the pyridine ring.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.eduyoutube.com For instance, it would show correlations from the amide (–NH₂) protons to the carbonyl carbon (C=O) and the C3 carbon of the pyridine ring. Similarly, correlations from the pyridine ring protons to the trifluoromethyl carbon would firmly establish the position of the –CF₃ group at C5.
Table 1: Expected 2D NMR Correlations for Structural Assignment
| Technique | Correlation Type | Expected Key Correlations for this compound | Purpose |
| COSY | ¹H-¹H | H2 ↔ H4, H4 ↔ H6 | Confirms proton connectivity on the pyridine ring. |
| HSQC | ¹H-¹³C (1-bond) | H2 ↔ C2, H4 ↔ C4, H6 ↔ C6 | Assigns directly attached carbons to their respective protons. |
| HMBC | ¹H-¹³C (2-3 bonds) | H2 ↔ C3, C4; H4 ↔ C2, C3, C5, C6; H6 ↔ C4, C5; Amide-H ↔ C=O, C3 | Connects molecular fragments and confirms substituent positions. |
Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is an exceptionally valuable tool. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR experiments. biophysics.orgwikipedia.org A key advantage of ¹⁹F NMR is its very wide range of chemical shifts, which makes it highly sensitive to the local electronic environment. biophysics.org
For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the –CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of this signal provides a unique fingerprint for the trifluoromethyl group. Trifluoromethyl groups attached to aromatic rings typically appear in a characteristic region of the spectrum. wikipedia.org
Table 2: Typical ¹⁹F NMR Chemical Shift Ranges
| Fluorine-Containing Group | Typical Chemical Shift (δ) vs. CFCl₃ (ppm) | Expected Shift for Ar-CF₃ |
| CFCl₃ (Reference) | 0.00 colorado.edu | N/A |
| C₆H₅F | -113.15 colorado.edu | N/A |
| C₆H₅CF₃ | -63.72 colorado.edu | Approximately -60 to -64 ppm |
| CF₃COOH | -76.55 colorado.edu | N/A |
Ligand-based NMR methods are powerful techniques for studying the binding of small molecules (ligands) to large macromolecules like proteins, without the need for isotopic labeling of the protein. nih.govresearchgate.net These experiments are observed from the perspective of the ligand.
Saturation Transfer Difference (STD) NMR: In an STD-NMR experiment, specific NMR signals of the protein are saturated with radiofrequency pulses. If a ligand binds to the protein, this saturation is transferred to the ligand protons that are in close proximity to the protein surface. researchgate.net By comparing a saturated spectrum with a reference spectrum, one can identify which parts of the ligand form the binding epitope. researchgate.netrsc.org
Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY): This technique relies on the transfer of magnetization from bulk water molecules to the ligand via the protein. nih.gov The sign of the ligand's NMR signals in the WaterLOGSY spectrum can differentiate between binders and non-binders. For molecules that bind, it can also provide information about which parts of the ligand are solvent-exposed versus buried in the binding pocket. researchgate.netnih.gov
If this compound were to be screened for binding to a target protein, these techniques could rapidly confirm binding and map the parts of the molecule essential for the interaction.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR and Raman spectra would display distinct bands corresponding to the vibrations of its structural components:
Amide Group: The N-H stretching vibrations of the primary amide (–CONH₂) typically appear as two bands in the 3100–3500 cm⁻¹ region. The C=O stretching (Amide I band) is a very strong absorption, expected around 1650–1680 cm⁻¹. The N-H bending (Amide II band) occurs near 1600 cm⁻¹.
Pyridine Ring: The aromatic C-H stretching vibrations are found above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically produce a series of bands in the 1400–1625 cm⁻¹ region. asianpubs.org
Trifluoromethyl Group: The C-F stretching vibrations of the –CF₃ group are very strong and characteristic, typically found in the 1100–1350 cm⁻¹ region.
Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental spectroscopy to calculate theoretical vibrational frequencies. researchgate.netnih.gov Comparing the experimental and calculated spectra aids in the precise assignment of each vibrational mode.
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amide (–CONH₂) | N-H stretch | 3100 - 3500 |
| C=O stretch (Amide I) | 1650 - 1680 | |
| N-H bend (Amide II) | ~1600 | |
| Pyridine Ring | Aromatic C-H stretch | 3000 - 3100 |
| C=C, C=N ring stretch | 1400 - 1625 nih.gov | |
| Trifluoromethyl (–CF₃) | C-F stretch | 1100 - 1350 |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ub.edumdpi.com If a suitable single crystal of this compound can be grown, XRD analysis can provide a wealth of information, including:
Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the molecular geometry.
Conformation: The exact orientation of the carboxamide group relative to the pyridine ring.
Intermolecular Interactions: Detailed insights into how the molecules pack in the crystal lattice, revealing hydrogen bonding networks (e.g., between the amide groups of adjacent molecules) and other non-covalent interactions.
The resulting crystal structure provides an unambiguous confirmation of the molecule's constitution and stereochemistry in the solid state. ub.edu This information is invaluable for understanding the physical properties of the compound and for computational modeling studies.
Spectroscopic Probes and Labeling Strategies for Biological Studies
The intrinsic physicochemical properties of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and lipophilicity, make the this compound scaffold a promising candidate for the development of advanced spectroscopic probes and labeling agents for biological investigations. While direct studies on this compound as a spectroscopic probe are not extensively documented in publicly available literature, research on structurally related trifluoromethyl-substituted pyridine derivatives provides significant insights into their potential applications in biological imaging and labeling.
Recent research has focused on the design and synthesis of novel "push-pull" fluorophores based on trifluoromethyl-substituted pyridine cores. These systems are engineered to exhibit specific photophysical properties, such as aggregation-induced emission, making them suitable for bioimaging applications. The trifluoromethyl group plays a crucial role in modulating the electronic and photophysical characteristics of these probes, influencing their quantum yield and Stokes shift.
A notable study in this area involved the synthesis of a series of push-pull systems derived from CF3-substituted pyridines. The photophysical properties of these novel fluorophores were systematically investigated, revealing their potential as selective fluorescent probes for visualizing lipid droplets within various cell cultures. mdpi.com The incorporation of the trifluoromethyl group was found to be instrumental in enhancing the lipophilicity of the probes, facilitating their accumulation in lipid-rich environments within cells. mdpi.com
The general synthetic approach to these trifluoromethyl-pyridine based probes involves multi-step procedures, often starting from precursors like 4-acetyl-N,N-dimethylaniline, which is then subjected to Claisen condensation with ethyl trifluoroacetate. mdpi.com Subsequent cyclization and functionalization reactions lead to the desired push-pull systems. The characterization of these compounds relies on a suite of advanced spectroscopic techniques, including ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy, as well as mass spectrometry, to confirm their molecular structures. mdpi.com
The utility of these trifluoromethyl-substituted pyridine derivatives as biological probes is demonstrated by their application in cellular imaging. When applied to cell cultures, these fluorescent probes have been shown to selectively accumulate in lipid droplets, with minimal penetration into the cell nucleus. mdpi.com This selective labeling allows for the detailed visualization and monitoring of these important cellular organelles. The fluorescence emission of these probes typically falls within the blue-green range of the spectrum. mdpi.com
The research in this field underscores the potential of the this compound core structure as a valuable platform for the development of next-generation spectroscopic probes for biological studies. The strategic incorporation of the trifluoromethyl group offers a powerful tool for fine-tuning the photophysical and biological targeting properties of fluorescent labels.
Detailed Research Findings:
A study on novel CF₃-substituted pyridine-based fluorescent probes provided the following key findings:
Synthesis: A series of push-pull fluorophores based on a trifluoromethyl-substituted pyridine scaffold were synthesized through multi-step reactions.
Photophysical Properties: The synthesized compounds exhibited moderate absolute quantum yields in solution. Their absorption and emission spectra were characterized in detail.
Biological Imaging: The probes demonstrated selectivity for lipid droplets in various cell lines, including Vero, HeLa, and MCF-7 cells. The fluorescence was observed in the blue-green region of the spectrum. mdpi.com
Structure-Property Relationship: The trifluoromethyl group was crucial for the observed lipophilicity and selective targeting of lipid droplets.
Interactive Data Table: Photophysical Properties of Trifluoromethyl-Substituted Pyridine-Based Fluorescent Probes
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| 9a | 398 | 481 | 0.22 |
| 9b | 400 | 478 | 0.17 |
| 9c | 399 | 480 | 0.25 |
| 9d | 402 | 476 | 0.33 |
| 9e | 412 | 475 | 0.11 |
Interactive Data Table: Cellular Imaging Results of Trifluoromethyl-Substituted Pyridine-Based Fluorescent Probes
| Compound | Cell Line | Target Organelle | Fluorescence Color |
| 9a | Vero, HeLa, MCF-7 | Lipid Droplets | Blue-Green |
| 9c | Vero, HeLa, MCF-7 | Lipid Droplets | Blue-Green |
| 10a | Vero, HeLa, MCF-7 | Lipid Droplets | Blue-Green |
| 10b | Vero, HeLa, MCF-7 | Lipid Droplets | Blue-Green |
Potential Applications in Advanced Material Science Research
Organic Electronics and Optoelectronic Materials
The development of novel organic materials is crucial for advancing organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). 5-(Trifluoromethyl)pyridine-3-carboxamide serves as a promising building block for designing materials with tailored electronic properties.
The trifluoromethyl (CF3) group is a strong electron-withdrawing group. Its incorporation into a π-conjugated system, such as the pyridine (B92270) ring, can significantly lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This electronic modification is critical for several reasons:
Electron Transporting Materials (n-type): Lowering the LUMO level facilitates electron injection and transport, making such compounds suitable for use as n-type semiconductors in electronic devices. Pyridine-based materials are already explored for these properties, and the addition of a CF3 group can enhance performance. chemrxiv.org
Host Materials for OLEDs: In phosphorescent OLEDs (PhOLEDs), host materials must possess high triplet energy levels to effectively confine the triplet excitons of the dopant emitter. The introduction of fluorine atoms is a known strategy to increase the triplet energy of a molecule. researchgate.net Carbazole-pyridine hybrid compounds, for instance, have been synthesized and shown to have high triplet energies (~3.0 eV), making them effective hosts for blue PhOLEDs. researchgate.net By analogy, incorporating the 5-(trifluoromethyl)pyridine core could yield host materials with excellent thermal stability and high triplet energies.
Thermally Activated Delayed Fluorescence (TADF): Materials for TADF emitters require a small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST). The donor-acceptor (D-A) structure is a key design principle for TADF molecules. The this compound scaffold can act as a potent acceptor unit, which, when combined with a suitable donor moiety, could lead to new TADF emitters. chemrxiv.org
The table below illustrates the typical performance of OLEDs using pyridine-based host materials, suggesting the potential for devices incorporating this compound derivatives.
| Host Material Type | Dopant | Max. Current Efficiency (cd A⁻¹) | Device Application |
| Carbazole-Pyridine Hybrid | Blue Phosphor | 32-42 | Blue PhOLED researchgate.net |
| Triphenylamine-Pyridine | Blue Phosphor (FIrpic) | 18.5 | Blue PhOLED chemrxiv.org |
| Pyrene-Benzimidazole | Non-doped | 0.35 | Blue Fl-OLED nih.gov |
Polymer Chemistry and Fluorinated Polymer Synthesis
The incorporation of fluorine atoms into polymers is a well-established strategy for creating high-performance materials with exceptional properties. The trifluoromethyl group, in particular, is known to enhance thermal stability, chemical resistance, and hydrophobicity while reducing the material's dielectric constant and moisture absorption. scilit.comnih.gov this compound can be utilized as a monomer or a functional additive in polymer synthesis.
The carboxamide group (-CONH2) provides a reactive handle for polymerization reactions. It can undergo condensation reactions with other monomers containing carboxylic acids, acyl chlorides, or amines to be integrated into polymer backbones, such as polyamides or polyimides.
Key properties imparted by the 5-(trifluoromethyl)pyridine moiety in polymers would include:
Enhanced Thermal and Thermo-oxidative Stability: Fluorinated polymers exhibit superior stability at high temperatures compared to their non-fluorinated counterparts. scilit.com
Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, which are highly desirable for applications in microelectronics as insulating layers to reduce signal delay and power consumption. Fluorinated polyetherimides have shown dielectric constants as low as 2.65 at 10 MHz. scilit.com
Reduced Water Absorption: The hydrophobic nature of the CF3 group leads to polymers with very low moisture uptake, ensuring stable performance in humid environments. scilit.com
Improved Solubility and Processability: The presence of the CF3 group can disrupt polymer chain packing, often leading to amorphous materials with improved solubility in organic solvents, which is beneficial for solution-based processing techniques.
The following table compares the properties of standard polymers with those of fluorinated analogs, highlighting the advantages that could be expected from polymers derived from this compound.
| Property | Standard Polyimide (Kapton® H) | Fluorinated Polyetherimide | Potential Advantage of TFMP-based Polymer |
| Dielectric Constant | ~3.4 | 2.65 - 2.74 | Lower signal crosstalk and power loss |
| Moisture Absorption | >1.0% | 0.3% - 1.05% | Stable electrical properties in varied humidity |
| Thermal Stability | High | Excellent (93-98% weight retention at 315°C) | Suitable for high-temperature applications |
| Optical Transparency | Colored | High (80-90% at 500 nm) | Applications in optical films and coatings |
Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The this compound molecule is exceptionally well-suited for designing self-assembling systems due to its multiple sites for directional interactions.
The primary interaction is driven by the carboxamide group, which is a robust and highly directional hydrogen-bonding motif. The amide N-H group acts as a hydrogen bond donor, while the carbonyl C=O group is an acceptor. This allows for the formation of predictable and stable assemblies, such as one-dimensional tapes or two-dimensional sheets. researchgate.netmdpi.com
Beyond the primary amide-amide hydrogen bonding, other interactions contribute to the stability and structure of the resulting assemblies:
Pyridine Nitrogen as an H-bond Acceptor: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, allowing for the formation of more complex, multi-dimensional networks. nih.gov
π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions, particularly with electron-rich aromatic systems. The presence of the electron-withdrawing CF3 group further enhances the π-deficient character of the ring.
Unconventional Hydrogen Bonds: C-H···O and C-H···F hydrogen bonds involving the pyridine ring and the trifluoromethyl group can provide additional stabilization to the crystal lattice. researchgate.net
These varied non-covalent interactions allow for the rational design of complex supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen and carboxamide oxygen can coordinate with metal ions, leading to the formation of highly organized structures with potential applications in catalysis, gas storage, and sensing. tandfonline.comfigshare.com For example, studies on related pyridine carboxamide ligands have shown their ability to form complexes and self-assemblies with lanthanide (Tb(III), Eu(III)) and transition metal (Zn(II), Cu(II)) ions, yielding materials with interesting luminescent and magnetic properties. tandfonline.comfigshare.com
| Interaction Type | Molecular Groups Involved | Resulting Structure |
| Primary Hydrogen Bonding | Amide N-H and Carbonyl C=O | 1D chains, 2D sheets |
| Secondary Hydrogen Bonding | Pyridine N and H-bond donors (e.g., water, other amides) | 2D/3D networks |
| Coordination Bonding | Pyridine N, Carbonyl O, and Metal Ions | Coordination polymers, MOFs |
| π-π Stacking | Pyridine rings | Stacked columnar or layered structures |
| Weak Hydrogen Bonding | C-H···F, C-H···O | Lattice stabilization |
Future Research Directions and Unaddressed Challenges
Exploration of Novel Biological Targets and Pathways
The introduction of a trifluoromethyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby modulating its interaction with biological targets. nih.govresearchgate.net While research has delved into various pyridine (B92270) carboxamide derivatives for conditions like cancer and infectious diseases, the specific target landscape for 5-(trifluoromethyl)pyridine-3-carboxamide remains largely uncharted. nih.govnih.govnih.gov
Future research should systematically screen this compound against a diverse array of biological targets. Given the established roles of nicotinamide (B372718) in cellular metabolism and signaling, initial investigations could focus on enzymes and receptors within these pathways. For instance, the effect on NAD+ dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), warrants investigation, as the trifluoromethyl group could induce novel binding interactions or inhibitory activities.
Furthermore, phenotypic screening of this compound in various disease models, such as cancer cell lines and pathogenic microbes, could unveil unexpected therapeutic potentials. nih.gov Subsequent target deconvolution studies would then be crucial to identify the specific molecular targets responsible for any observed biological activity. The exploration of its potential as an agrochemical, a field where trifluoromethylpyridine derivatives have found significant application, also presents a viable research avenue. nih.govresearchgate.net
A summary of potential research areas for novel biological targets is presented below:
| Research Area | Potential Targets/Pathways | Rationale |
| Metabolic Enzymes | Sirtuins, PARPs, Nicotinamide N-methyltransferase (NNMT) | Analogue of nicotinamide, a key metabolic precursor. |
| Oncology | Kinases, Histone Deacetylases (HDACs) | Pyridine carboxamide scaffold is present in known anticancer agents. rsc.org |
| Infectious Diseases | Bacterial and fungal enzymes (e.g., succinate (B1194679) dehydrogenase) | Broad-spectrum antimicrobial potential of related scaffolds. nih.gov |
| Neurodegenerative Diseases | Receptors and enzymes implicated in Alzheimer's and Parkinson's disease | Potential for multi-target modulation in complex neurological disorders. nih.gov |
| Agrochemicals | Insect and fungal specific targets | Established success of trifluoromethylpyridine derivatives in crop protection. nih.gov |
Development of Asymmetric Synthetic Routes
The development of efficient and stereoselective synthetic methods is paramount for the thorough investigation of chiral derivatives of this compound. While methods for the synthesis of trifluoromethyl-substituted pyridines and the asymmetric synthesis of chiral amides exist, specific protocols for the enantioselective synthesis of derivatives based on the this compound scaffold are not well-established. acs.orgresearchgate.netnih.gov
Future synthetic efforts should focus on the development of catalytic asymmetric methods to introduce chirality. This could involve the asymmetric reduction of a ketone precursor to a chiral alcohol, which is then elaborated to the final carboxamide. Alternatively, the development of chiral catalysts for the direct asymmetric functionalization of the pyridine ring or its precursors would be highly valuable. acs.orgnih.govnih.gov
The synthesis of enantiomerically pure derivatives is crucial for understanding the structure-activity relationship (SAR) at a three-dimensional level. It is well-established that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, access to both enantiomers in high purity is a prerequisite for detailed biological evaluation and preclinical development.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel therapeutic agents. buckingham.ac.uknih.govmdpi.comnih.govacs.org For this compound, these computational tools can be leveraged in several key areas.
De Novo Design: Generative AI models can be trained on existing libraries of bioactive molecules to design novel derivatives of the this compound scaffold with predicted activity against specific targets. nih.govmdpi.comnih.govacs.org This approach can rapidly expand the chemical space around the core structure, generating synthetically feasible candidates with optimized properties.
QSAR Modeling: Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their physicochemical properties. researchgate.net This allows for the prioritization of synthetic efforts on the most promising candidates, saving time and resources.
Reaction Optimization: ML algorithms can be employed to optimize the reaction conditions for the synthesis of this compound and its derivatives, leading to improved yields and reduced waste. rsc.org
The integration of AI and ML into the research pipeline for this compound will undoubtedly accelerate the discovery and development of new drug candidates.
Advanced Mechanistic Elucidation of Fluorine Effects
The trifluoromethyl group is known to exert profound effects on the properties of a molecule, including its pKa, conformational preferences, and metabolic stability. nih.gov However, a detailed mechanistic understanding of how the 5-trifluoromethyl substituent on the pyridine-3-carboxamide (B1143946) scaffold influences its interaction with biological targets is currently lacking.
Future research should employ a combination of experimental and computational techniques to elucidate these effects. X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on the binding of this compound derivatives to their targets, revealing key intermolecular interactions.
Computational methods, such as quantum mechanical calculations and molecular dynamics simulations, can be used to model these interactions at an atomic level. nih.govnih.gov These studies can provide insights into the role of the trifluoromethyl group in modulating binding affinity and selectivity. A deeper understanding of these fluorine effects will be invaluable for the rational design of next-generation analogs with improved pharmacological profiles.
Design of Multi-Target Ligands Based on the Scaffold
The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to a growing interest in the development of multi-target ligands, or polypharmacology. nih.govf1000research.comnih.gov The this compound scaffold, with its potential to be decorated with various functional groups, is an attractive starting point for the design of such agents.
Future research in this area will involve the rational design of derivatives that can simultaneously modulate multiple biological targets implicated in a particular disease. This could be achieved by incorporating pharmacophoric features of known inhibitors of different targets into a single molecule based on the this compound core.
For example, in the context of Alzheimer's disease, one could design a derivative that inhibits both a key kinase and an enzyme involved in the production of amyloid-beta. nih.gov The development of such multi-target ligands represents a challenging but potentially highly rewarding direction for future research on this scaffold.
Q & A
Q. What are the key synthetic pathways for 5-(trifluoromethyl)pyridine-3-carboxamide, and how are reaction parameters optimized?
- Methodological Answer : A common synthesis involves cyclization of trifluoromethyl-containing precursors followed by carboxylation. For example, [Cottet et al. (2004)] demonstrated that halogenated pyridines can undergo nucleophilic substitution with trifluoromethylating agents (e.g., CF₃Cu) under controlled temperatures (80–120°C) and inert atmospheres . Optimization requires monitoring reaction time (typically 12–24 hours) and stoichiometry to minimize side products like decarboxylated derivatives. Purity is enhanced via recrystallization from ethanol/water mixtures (yield: ~65–75%) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies the trifluoromethyl group (δ ≈ -60 to -65 ppm) and distinguishes electronic effects of substituents .
- ¹H/¹³C NMR : Resolves pyridine ring protons (e.g., H-2 at δ 8.5–9.0 ppm) and carboxamide carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 235.0432) and fragmentation patterns indicative of CF₃ loss .
Q. How does the trifluoromethyl group influence the compound’s solubility and reactivity?
- Methodological Answer : The electron-withdrawing CF₃ group reduces pyridine ring electron density, enhancing resistance to electrophilic substitution but increasing susceptibility to nucleophilic attack. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is moderate (5–10 mg/mL at 25°C), while aqueous solubility is poor (<1 mg/mL) due to hydrophobic CF₃ . Computational studies (e.g., DFT) can predict charge distribution and guide derivatization .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the biological activity of this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in substituent positioning or assay conditions. For example:
- Case Study : Derivatives with a hydroxyl group at C-5 showed 10× higher kinase inhibition than methyl-substituted analogs in vitro . Validate discrepancies via orthogonal assays (e.g., SPR vs. enzymatic activity) and control for batch-to-batch purity using HPLC (>98%) .
- Statistical Tools : Multivariate analysis (e.g., PCA) can isolate variables (e.g., solvent polarity, cell line variability) contributing to inconsistent IC₅₀ values .
Q. What experimental designs are optimal for studying electronic effects of the trifluoromethyl group on pyridine ring reactivity?
- Methodological Answer :
- Factorial Design : Vary reaction parameters (temperature, catalyst loading) to assess CF₃’s impact on regioselectivity in cross-coupling reactions .
- Kinetic Studies : Compare rates of nucleophilic aromatic substitution (e.g., with NH₃) between CF₃-substituted and unsubstituted pyridines. Use stopped-flow UV-Vis to track intermediates .
- Computational Modeling : Employ Gaussian or ORCA to calculate Fukui indices and identify electrophilic/nucleophilic sites .
Q. What strategies mitigate decomposition during large-scale synthesis of this compound?
- Methodological Answer :
- Process Optimization : Use flow chemistry to reduce thermal degradation (residence time <5 minutes at 100°C) .
- Stabilizers : Add radical scavengers (e.g., BHT) to suppress CF₃-induced free radical side reactions .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect decarboxylation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
